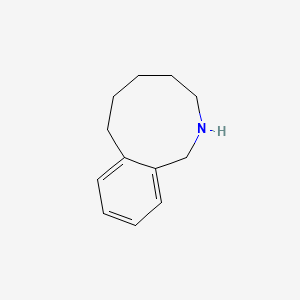

2,3,4,5,6,7-hexahydro-1H-2-benzazonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

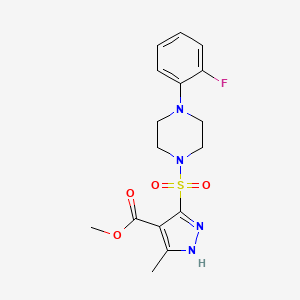

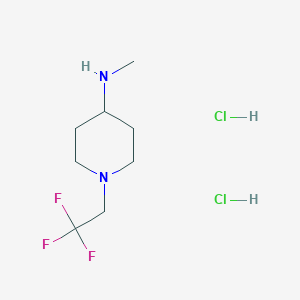

“2,3,4,5,6,7-hexahydro-1H-2-benzazonine” is a chemical compound with the linear formula C12H13NO2 . It has a molecular weight of 203.24 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “2,3,4,5,6,7-hexahydro-1H-2-benzazonine” is 1S/C12H13NO2/c14-11-7-3-4-8-12(15)13-10-6-2-1-5-9(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) .Applications De Recherche Scientifique

Synthesis of Functionalized Derivatives

Functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran, a compound closely related to 2,3,4,5,6,7-hexahydro-1H-2-benzazonine, have been synthesized through a three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile . This synthesis method is significant due to the accessibility of the starting materials and the potential to obtain valuable products .

Biological Activity

Functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran have shown potential biological activity. They have been reported to exhibit antibacterial , hypocholesterolemic , antioxidant , and anti-inflammatory activities . Additionally, the tetrahydrobenzofuran core is incorporated in a number of natural compounds .

Synthesis of Quinazoline Derivatives

A protocol for the synthesis of derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones has been described . This synthesis involves the substitution of aryl aldehydes with thiourea in the presence of a synthesized zinc ferrite nanocatalyst .

Antimicrobial Activity

The synthesized compounds of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones have shown antimicrobial activity . Compounds possessing electron-withdrawing groups such as Cl, Br, and cyano group exhibited more active potential than the electron-donating groups .

Synthesis of Opioid Substructures

1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine, a compound related to 2,3,4,5,6,7-hexahydro-1H-2-benzazonine, has been synthesized as an opioid substructure . This synthesis involves an intramolecular Friedel–Crafts alkylation and an intramolecular Heck cyclization .

Antitumor and Antitubercular Activity

Derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones have shown potential antitumor and antitubercular activity . These compounds have wide applications, including anticonvulsant, sedative, tranquilizer, analgesic, antimicrobial, anesthetic, anticancer, antihypertensive, anti-inflammatory, diuretic, and muscle relaxant properties .

Safety and Hazards

Propriétés

IUPAC Name |

2,3,4,5,6,7-hexahydro-1H-2-benzazonine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11-7-3-4-8-12(11)10-13-9-5-1/h3-4,7-8,13H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIPZMAHWRXQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2CNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6,7-hexahydro-1H-2-benzazonine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

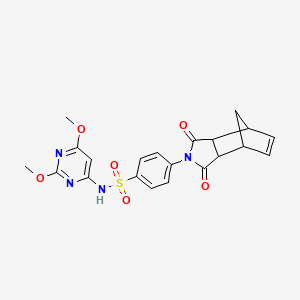

![(2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2912161.png)

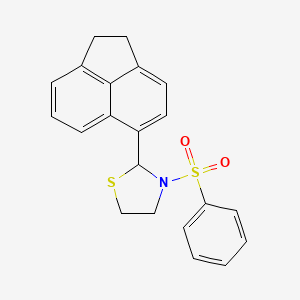

![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)

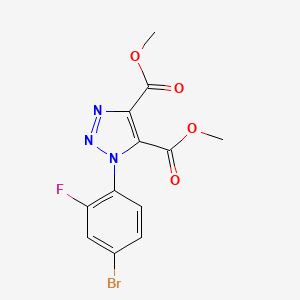

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)